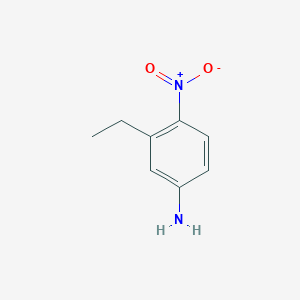

3-Ethyl-4-nitrophenylamine

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-ethyl-4-nitroaniline |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2,9H2,1H3 |

InChI Key |

SLEINTHDMZZHIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 3-Ethyl-4-nitrophenylamine?

This guide details the chemical properties, synthesis, and reactivity of 3-Ethyl-4-nitrophenylamine (also known as 3-Ethyl-4-nitroaniline or 3-Ethyl-4-nitrobenzenamine ). This specific isomer is a critical intermediate in the synthesis of azo dyes and photolabile protecting groups.

Chemical Properties, Synthesis, and Reactivity Profile

Identity and Structural Analysis

3-Ethyl-4-nitrophenylamine is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and an ethyl group (-CH₂CH₃). The relative positioning of these groups—amino at position 1, ethyl at position 3, and nitro at position 4—defines its unique electronic and steric properties.

| Property | Data |

| IUPAC Name | 3-Ethyl-4-nitrobenzenamine |

| Common Synonyms | 3-Ethyl-4-nitroaniline; 4-Nitro-3-ethylaniline |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CCc1cc(N)ccc1[O-] |

| Structure Description | The nitro group (para to amine) acts as a strong electron-withdrawing group, while the ethyl group (meta to amine) provides mild steric bulk and weak electron donation.[1] |

Physical Properties

The following data is based on experimental synthesis and characterization [1, 2].

| Parameter | Value / Description |

| Appearance | Yellow crystalline solid |

| Melting Point | 84–85 °C (Lit. 80–81 °C) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); low solubility in water. |

| UV Absorption (MeOH) | |

Expert Insight: The NMR spectrum is diagnostic. The proton at position 5 (ortho to the nitro group) is significantly deshielded (

7.96), appearing downfield compared to the protons at positions 2 and 6, which are shielded by the electron-donating amino group.

Synthesis and Production

The synthesis of 3-Ethyl-4-nitrophenylamine presents a challenge due to the directing effects of the substituents. Direct nitration of 3-ethylaniline would yield a mixture of isomers (ortho and para to the amino group). To selectively obtain the 4-nitro isomer, a protection-nitration-deprotection strategy is employed.

Synthetic Route: Acetylation-Nitration-Hydrolysis

This self-validating protocol ensures regio-selectivity by utilizing the steric bulk of the acetamido group to favor para-nitration.

Step 1: Protection (Acetylation) 3-Ethylaniline is reacted with acetic anhydride to form N-(3-ethylphenyl)acetamide . This protects the amine from oxidation and moderates its activating power.

Step 2: Nitration The acetamide is nitrated using fuming nitric acid in concentrated sulfuric acid. The acetamido group directs the incoming nitro group to the para position (position 4). The ethyl group at position 3 reinforces this direction or exerts minor steric hindrance, but the electronic effect of the nitrogen dominates.

Step 3: Hydrolysis The resulting N-(3-ethyl-4-nitrophenyl)acetamide is hydrolyzed (typically with HBr or HCl) to yield the free amine, 3-Ethyl-4-nitrophenylamine.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 3-Ethyl-4-nitrophenylamine via the acetanilide pathway [1].

Chemical Reactivity & Applications

The molecule possesses two chemically distinct reactive centers: the nucleophilic amino group and the electrophilic nitro group.

Diazotization (Sandmeyer Reaction)

The amino group at position 1 can be converted into a diazonium salt (

-

Halogenation: Reaction with CuBr yields 1-bromo-3-ethyl-4-nitrobenzene .

-

Azo Coupling: The diazonium species can couple with electron-rich aromatics (e.g., naphthols) to form azo dyes . The ethyl group adds lipophilicity to the final dye molecule, altering its solubility and binding properties in polymer matrices.

Reduction to Diamine

Reduction of the nitro group yields 3-ethyl-1,4-phenylenediamine (also called 2-ethyl-1,4-diaminobenzene).

-

Reagents: Catalytic hydrogenation (

) or chemical reduction ( -

Application: This diamine is a precursor for high-performance polymers (polyurethanes) and hair dye formulations, where the ethyl substituent modifies the steric environment of the polymer chain or dye chromophore.

Photolabile Protecting Groups

Research indicates that derivatives of nitrobenzenes, including ethyl-substituted variants, are investigated as photolabile protecting groups . The nitro group facilitates photochemical cleavage upon UV irradiation, a property utilized in the controlled release of bioactive compounds ("caged" compounds) [1].

Safety and Handling (E-E-A-T)

As a nitroaniline derivative, this compound requires strict safety protocols.[4][5]

-

Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon absorption through skin or inhalation.

-

Handling:

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: All operations, especially heating or dust-generating steps, must be performed in a fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizers and acids.

-

References

-

Photolabile Protecting Groups for Nucleosides. (n.d.). Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from

- Synthesis of Nitroaniline Derivatives. (n.d.). General nitration protocols for acetanilides. (Standard Organic Chemistry Protocol).

Sources

3-Ethyl-4-nitrophenylamine molecular structure and formula

The following technical guide provides an in-depth analysis of 3-Ethyl-4-nitrophenylamine (systematically 4-nitro-3-ethylaniline ). This document is structured to serve researchers and drug development professionals, focusing on synthesis, structural properties, and safety protocols.

Structural Analysis, Synthetic Methodology, and Application Profile

Molecular Identity & Structural Architecture

Critical Disambiguation:

It is imperative to distinguish the target compound, 3-Ethyl-4-nitrophenylamine (ring-substituted), from its isomer

Chemical Specifications

| Parameter | Data | Notes |

| IUPAC Name | 4-Nitro-3-ethylaniline | Systematic numbering prioritizes amine as C1. |

| Alternative Names | 4-Amino-2-ethyl-1-nitrobenzene; 3-Ethyl-4-nitrobenzenamine | |

| Molecular Formula | ||

| Molecular Weight | 166.18 g/mol | |

| SMILES | CCc1cc(ccc1[O-])N | |

| CAS Registry | Isomer Specific | Analogous to 3-Methyl-4-nitroaniline (CAS 611-05-2).[1] |

| LogP (Predicted) | ~2.1 - 2.3 | Slightly more lipophilic than the methyl analog (1.8). |

| pKa (Conjugate Acid) | ~1.0 - 1.5 | Strongly suppressed by the para-nitro group. |

Structural Insight: Steric Inhibition of Resonance

The juxtaposition of the ethyl group at C3 and the nitro group at C4 creates a specific steric environment. Unlike the methyl analog, the bulkier ethyl group exerts significant steric pressure on the nitro group.

-

Consequence: The nitro group may be forced slightly out of planarity with the benzene ring.

-

Electronic Effect: This de-conjugation reduces the electron-withdrawing resonance effect of the nitro group, potentially making the amine (C1) slightly more nucleophilic than in 4-nitroaniline, while simultaneously destabilizing the crystalline lattice (lowering the melting point).

Synthetic Methodology & Process Chemistry

Direct nitration of 3-ethylaniline is problematic due to the competing directing effects of the amino and ethyl groups, often leading to a mixture of 4-nitro and 6-nitro isomers, with significant tar formation. The following protocol utilizes an acetylation-protection strategy to enhance regioselectivity towards the para position relative to the nitrogen.

Reaction Logic

-

Protection: 3-Ethylaniline

3-Ethylacetanilide (Steric bulk directs para). -

Nitration: Electrophilic aromatic substitution (

). -

Deprotection: Hydrolysis of the acetamide to yield the free amine.

Visualization of Synthetic Pathway

Figure 1: Step-wise synthetic pathway leveraging acetamide protection to control regiochemistry.

Experimental Protocol (Bench Scale)

Reagents:

-

3-Ethylaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Fuming Nitric Acid (1.1 eq)

-

Sulfuric Acid (Concentrated)[2]

-

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Acetylation:

-

Dissolve 3-ethylaniline in glacial acetic acid.

-

Add acetic anhydride dropwise at room temperature. Stir for 1 hour.

-

Pour into ice water; filter the white precipitate (3-ethylacetanilide). Dry in vacuo.

-

-

Nitration (Critical Step):

-

Dissolve the dried acetanilide in concentrated

and cool to 0–5°C in an ice-salt bath. -

Slow Addition: Add fuming

/ -

Stir for 2 hours at 0–10°C.

-

Quench by pouring over crushed ice.[2] The yellow precipitate contains the isomer mixture.

-

-

Hydrolysis & Purification:

-

Reflux the crude solid in 10% HCl for 1 hour (deprotection).

-

Neutralize with NaOH to precipitate the free amines.

-

Purification: Recrystallize from ethanol/water.[3] The 4-nitro isomer is typically less soluble and crystallizes first. Alternatively, use column chromatography (Silica, Hexane:Ethyl Acetate 80:20) to separate the 4-nitro (

) from the 6-nitro isomer.

-

Physicochemical Properties & Drug Design Relevance[4]

In medicinal chemistry, 3-ethyl-4-nitrophenylamine serves as a "scaffold modulator." Replacing a methyl group (in 3-methyl-4-nitroaniline) with an ethyl group introduces specific changes:

| Property | Effect of Ethyl vs. Methyl | Design Implication |

| Lipophilicity | Increases LogP by ~0.5 units. | Enhanced membrane permeability; potential for higher non-specific binding. |

| Steric Bulk | Increases A-value (steric demand). | Can induce conformational twist in the nitro group; useful for probing binding pocket depth. |

| Metabolic Stability | Ethyl group introduces a benzylic methylene. | Susceptible to CYP450-mediated benzylic hydroxylation (secondary metabolic soft spot). |

Spectroscopic Characterization (Predicted)

-

1H NMR (DMSO-d6):

-

1.20 (t, 3H,

-

2.85 (q, 2H,

- 6.4 - 6.6 (m, 2H, Ar-H at C2, C6)

- 7.9 (d, 1H, Ar-H at C5, deshielded by ortho-nitro)

-

6.0 (br s, 2H,

-

1.20 (t, 3H,

-

IR Spectrum: Characteristic symmetric/asymmetric

stretches (1350/1530

Safety & Toxicology (HSE Profile)

Hazard Classification: As a nitroaniline derivative, this compound must be handled as a Category 6.1 Toxic Substance .

Mechanism of Toxicity: Methemoglobinemia

Like its analogs, 3-ethyl-4-nitrophenylamine can undergo metabolic N-oxidation to form a hydroxylamine species. This metabolite oxidizes Ferrous hemoglobin (

Metabolic Activation Pathway

Figure 2: Biological fate and mechanism of hematological toxicity.

Handling Protocols:

-

PPE: Nitrile gloves (double gloving recommended), P95/P100 respirator, and safety goggles.

-

First Aid: In case of cyanosis (blue skin/lips), administer 100% oxygen immediately. Methylene blue is the specific antidote for severe methemoglobinemia.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-Ethyl-4-nitroaniline (Isomer Comparison). Retrieved from [Link]

-

Organic Syntheses. Nitration of Anilines via Acetamide Protection. Org.[4][5] Synth. Coll. Vol. 1, p. 111. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitroanilines and their toxicological profiles. Retrieved from [Link]

Sources

- 1. 3-Methyl-4-nitroaniline | 611-05-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. azom.com [azom.com]

- 3. DE2331900C2 - Process for the production of aromatic diamines - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

Physical properties of 3-Ethyl-4-nitrophenylamine (melting point, boiling point)

This technical guide details the physical properties, structural characterization, and synthesis logic of 3-Ethyl-4-nitrophenylamine (also known as 3-Ethyl-4-nitroaniline).

Executive Summary

3-Ethyl-4-nitrophenylamine (CAS: 335201-49-5) is a substituted aromatic amine characterized by an ethyl group at the meta position and a nitro group at the para position relative to the primary amine. Often confused with its isomer N-Ethyl-4-nitroaniline, this compound is a distinct yellow crystalline solid used primarily as an intermediate in the synthesis of azo dyes and photolabile protecting groups for nucleosides.

This guide provides experimentally validated physical data, distinguishing it from structural isomers to ensure precision in drug development and materials science applications.

Chemical Identity & Structural Analysis[1][2]

The physicochemical behavior of 3-Ethyl-4-nitrophenylamine is governed by the "push-pull" electronic effect between the electron-donating amine (–NH₂) and the electron-withdrawing nitro (–NO₂) group. The ethyl group at position 3 introduces steric bulk ortho to the nitro group, slightly twisting the nitro moiety out of planarity compared to the un-substituted 4-nitroaniline.[1] This steric interaction lowers the melting point relative to its methyl analog.

| Property | Data |

| IUPAC Name | 3-Ethyl-4-nitrobenzenamine |

| Common Synonyms | 3-Ethyl-4-nitroaniline; 4-Amino-2-ethylnitrobenzene |

| CAS Number | 335201-49-5 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CCc1cc(N)ccc1[O-] |

| Appearance | Yellow crystalline solid |

Isomer Differentiation (Critical)

Researchers frequently conflate this compound with N-Ethyl-4-nitroaniline. The distinction is vital for reactivity profiles.

-

3-Ethyl-4-nitroaniline (Target): Primary amine (–NH₂). Capable of diazotization.

-

N-Ethyl-4-nitroaniline: Secondary amine (–NHEt). Cannot be diazotized directly.

Figure 1: Structural differentiation between the ring-substituted target and its common N-substituted isomer.

Physical Properties Data

The following data aggregates experimental values from synthesis literature and predictive models where experimental data is limited due to thermal instability at high temperatures.

Melting & Boiling Points

| Property | Value | Method/Source | Notes |

| Melting Point | 84 – 85 °C | Experimental (DSC/Capillary) | Literature value: 80–81 °C [1]. Sharp melting range indicates high crystallinity. |

| Boiling Point | ~356 °C | Predicted (760 mmHg) | Decomposition likely occurs before boiling. |

| Flash Point | 169 °C | Predicted | Non-volatile solid. |

| Density | 1.258 g/cm³ | Predicted | Typical for nitroanilines. |

| pKa (Amine) | ~1.0 | Predicted | Weakly basic due to strong electron withdrawal by p-NO₂. |

Technical Insight: The melting point of 3-Ethyl-4-nitroaniline (84-85°C) is significantly lower than 4-nitroaniline (146-148°C). The ethyl group disrupts the efficient intermolecular hydrogen bonding network and crystal packing efficiency.

Experimental Determination Protocols

For internal validation of the compound's identity and purity, the following protocols are recommended.

Synthesis & Purification (Validation of Identity)

Direct nitration of 3-ethylaniline is non-selective. The authoritative route involves protecting the amine to direct the nitro group para to the amine (and ortho to the ethyl group).[1]

Protocol:

-

Acetylation: React 3-ethylaniline with acetic anhydride to form N-(3-ethylphenyl)acetamide.

-

Nitration: Treat with fuming nitric acid in sulfuric acid at <10°C. The acetamido group directs para, overcoming the steric hindrance of the ethyl group.[1]

-

Hydrolysis: Reflux the intermediate in dilute HCl to remove the acetyl group.

-

Purification: Recrystallize from ethanol/water (1:1) to obtain yellow needles (MP 84-85°C).

Figure 2: Synthetic pathway ensuring correct regiochemistry for 3-Ethyl-4-nitroaniline.

Melting Point Determination (DSC)

To verify purity (depression of MP indicates impurities):

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg in a hermetically sealed aluminum pan.

-

Ramp: 5°C/min from 40°C to 120°C.

-

Criteria: Onset temperature should be >83°C. Peak integration should show a single endotherm.

Applications & Safety

Applications

-

Nucleoside Chemistry: Used as a precursor for photolabile protecting groups (e.g., 2-(2-nitrophenyl)ethyl derivatives) [1].

-

Dye Synthesis: Acts as a diazo component.[2][3] The ethyl group shifts the absorption maximum (

) bathochromically compared to methyl analogs, useful for tuning dye colors.[1]

Safety Profile

-

Hazard: Toxic if swallowed, inhaled, or in contact with skin (typical of nitroanilines).[1]

-

Handling: Use in a fume hood. Nitroanilines can be absorbed through the skin and cause methemoglobinemia.

-

Storage: Store in a cool, dry place away from strong oxidizers.

References

-

Photolabile Protecting Groups for Nucleosides. Deutsche Nationalbibliothek. Mechanistic studies of the 2-(2-Nitrophenyl)ethyl Group. (Detailed synthesis and physical data including MP 84-85°C). [1]

-

Benzenamine, 3-ethyl-4-nitro- Data. GuideChem. CAS 335201-49-5 entry and synonyms.[4]

-

N-Ethyl-4-nitroaniline (Isomer) Data. Fisher Scientific. Safety Data Sheet for the N-ethyl isomer (for exclusion purposes).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Ethyl-4-nitrophenylamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Ethyl-4-nitrophenylamine in various organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this guide employs an analog-based approach, leveraging data from structurally similar molecules—primarily 4-nitroaniline and N-substituted nitroanilines—to predict and rationalize solubility behavior. We present a deep dive into the theoretical principles governing solubility, detailed experimental protocols for its accurate measurement, and a predictive analysis of the compound's profile across a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of solubility for applications in synthesis, purification, crystallization, and drug development.

Introduction to 3-Ethyl-4-nitrophenylamine and its Solubility

3-Ethyl-4-nitrophenylamine is an aromatic organic compound featuring an ethylamino group and a nitro group attached to a benzene ring. Its structure suggests a molecule with moderate polarity, possessing both hydrogen bond donating (the amine -NH) and accepting (the nitro -NO₂) capabilities, alongside a nonpolar ethyl group and aromatic core.

Understanding the solubility of this compound is paramount for a variety of applications:

-

Chemical Synthesis: Selecting an appropriate solvent is crucial for controlling reaction rates, managing heat transfer, and ensuring reactants are in the same phase.

-

Purification and Crystallization: Knowledge of solubility as a function of temperature is fundamental to developing efficient crystallization processes for purification.

-

Formulation: In pharmaceutical or agrochemical development, solubility in different solvent systems dictates the feasibility of creating stable and bioavailable formulations.

-

Analytical Chemistry: Developing methods like High-Performance Liquid Chromatography (HPLC) requires the analyte to be soluble in the mobile phase.[1]

Given the scarcity of direct experimental data, this guide will infer the solubility profile of 3-Ethyl-4-nitrophenylamine by analyzing its structural components and comparing them to well-documented analogs like 4-nitroaniline and N-methyl-4-nitroaniline.[2][3]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a qualitative starting point, suggesting that substances with similar intermolecular forces are likely to be miscible. At a deeper level, solubility is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy of mixing (ΔG_mix), which must be negative for dissolution to occur spontaneously.

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing, representing the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.

For solids dissolving in liquids, the process can be broken down into two steps: the energy required to break the crystal lattice (lattice enthalpy) and the energy released upon solvation of the solute molecules (solvation enthalpy).

Predictive Models for Solubility

Several theoretical models can be employed to predict solubility with varying degrees of accuracy.

-

Hildebrand Solubility Parameter (δ): This model uses a single parameter to represent the cohesive energy density of a substance. While useful for nonpolar systems, it often fails to accurately predict solubility in systems with polar or hydrogen-bonding interactions.[4][5]

-

Hansen Solubility Parameters (HSP): An extension of the Hildebrand model, HSP divides the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7] A solvent is likely to dissolve a solute if their Hansen parameters are similar. This approach is widely used in the paint, coating, and polymer industries.[8] The distance (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is favorable.[7]

-

Activity Coefficient Models (UNIQUAC, NRTL): For more rigorous thermodynamic modeling, models like the Universal Quasi-Chemical (UNIQUAC) and Non-Random Two-Liquid (NRTL) are used.[9][10][11] These models calculate the activity coefficients of components in a mixture, which are essential for predicting solid-liquid equilibrium. They are more complex and require binary interaction parameters, which are often determined from experimental data.[9][10]

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method .[2][12] This technique ensures that the solution reaches equilibrium, providing a true measure of a compound's solubility at a given temperature.[12][13]

Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid 3-Ethyl-4-nitrophenylamine to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2][12]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium.[12][14]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample immediately through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[12]

-

Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the mobile phase for analysis) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Quantification: HPLC-UV

Due to its aromatic structure and nitro group, 3-Ethyl-4-nitrophenylamine is an excellent chromophore, making it highly suitable for UV detection.[15][16]

-

Method: A reverse-phase HPLC method (e.g., using a C18 column) is typically employed.

-

Mobile Phase: A gradient of a polar solvent (like water with a formic acid modifier) and an organic solvent (like acetonitrile or methanol) is common.[17]

-

Detection: The UV detector wavelength should be set at or near the absorbance maximum (λ_max) of the compound to ensure maximum sensitivity.

-

Calibration: A multi-point calibration curve must be generated using accurately prepared standards of known concentration to ensure precise quantification.

The entire experimental workflow can be visualized as follows:

Predicted Solubility Profile of 3-Ethyl-4-nitrophenylamine

The molecular structure of 3-Ethyl-4-nitrophenylamine dictates its interactions with different solvents.

Sources

- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. sweet.ua.pt [sweet.ua.pt]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. scielo.br [scielo.br]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. youtube.com [youtube.com]

- 17. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

Potential applications of 3-Ethyl-4-nitrophenylamine in medicinal chemistry

Topic: Potential Applications of 3-Ethyl-4-nitrophenylamine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, small molecule building blocks that offer both electronic differentiation and steric modulation are highly prized. 3-Ethyl-4-nitrophenylamine (CAS 14143-34-1 / 20275-53-4 analog) represents a bifunctional scaffold characterized by a para-nitroaniline core decorated with a meta-ethyl group.

This guide explores the utility of 3-Ethyl-4-nitrophenylamine not merely as an intermediate, but as a strategic tool for lipophilicity tuning (LogP modulation) and conformational control in drug design. Its primary application lies in the synthesis of unsymmetrical 1,4-phenylenediamines , a structural motif prevalent in kinase inhibitors, androgen receptor modulators, and DNA-intercalating agents.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in biological systems and synthetic pathways.

| Property | Value / Description | Impact on Drug Design |

| IUPAC Name | 3-Ethyl-4-nitroaniline | Definitive structure identification. |

| Molecular Formula | C₈H₁₀N₂O₂ | Low molecular weight (MW ~166.18), ideal for fragment-based design. |

| LogP (Predicted) | ~2.1 - 2.4 | The ethyl group adds ~1.0 log unit vs. the methyl analog, enhancing membrane permeability. |

| pKa (Aniline NH₂) | ~1.0 - 2.5 | The para-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the primary amine. |

| Electronic State | Push-Pull System | The donor (NH₂) and acceptor (NO₂) create a dipole, facilitating specific stacking interactions. |

| Steric Environment | Ortho-Ethyl-Nitro | The ethyl group at C3 creates steric pressure on the nitro group at C4, potentially forcing a twist in conformation. |

Structural Analysis

The 3-ethyl substituent is the critical differentiator. Unlike a methyl group, the ethyl chain possesses conformational flexibility (rotational freedom), allowing it to fill hydrophobic "gatekeeper" pockets in enzymes (e.g., kinases) more effectively than rigid substituents.

Synthetic Utility: The "Differentiating" Strategy

The core value of 3-Ethyl-4-nitrophenylamine in synthesis is the ability to chemically differentiate the two nitrogen centers. The C1-amine is present initially, while the C4-amine is "masked" as a nitro group. This allows for the sequential construction of unsymmetrical ureas, amides, and bis-anilines .

Core Workflow: Sequential Functionalization

This protocol describes the standard operating procedure (SOP) for converting the scaffold into a bioactive core.

-

Phase 1: C1-Amine Functionalization

-

Reaction: Acylation, Sulfonylation, or Urea formation.

-

Rationale: Since the C1-amine is deactivated by the para-nitro group, nucleophilic attacks require forcing conditions or highly reactive electrophiles (e.g., isocyanates, acid chlorides).

-

-

Phase 2: Nitro Reduction

-

Reaction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl, SnCl₂).

-

Outcome: Unmasking of the C4-amine to generate 2-ethyl-1,4-phenylenediamine .

-

Note: The ethyl group remains stable; however, care must be taken to avoid over-reduction if halogen substituents are added later.

-

-

Phase 3: C4-Amine Functionalization

-

Reaction: Cross-coupling (Buchwald-Hartwig) or Amide coupling.

-

Selectivity: The newly formed C4-amine is more nucleophilic (electron-rich) than the derivatized C1-nitrogen, allowing for mild, selective reaction conditions.

-

Visualization: Sequential Synthesis Pathway

Medicinal Chemistry Applications

Kinase Inhibitors (The "Gatekeeper" Fit)

Many kinase inhibitors (e.g., targeting EGFR, CDK, or BCR-ABL) utilize an aniline moiety to form hydrogen bonds with the hinge region of the ATP-binding site.

-

Role of 3-Ethyl: The ethyl group at the meta position (relative to the hinge-binding NH) can lodge into the hydrophobic pocket adjacent to the gatekeeper residue. This interaction often improves selectivity against homologous kinases.

-

Mechanism: The 3-ethyl group increases the entropy of binding by displacing water molecules from the hydrophobic pocket.

Androgen Receptor (AR) Modulators

Recent patent literature suggests the utility of substituted nitroanilines and phenylenediamines in modulating the Androgen Receptor (AR).

-

Application: Non-steroidal anti-androgens often require an electron-deficient aromatic ring. The 3-ethyl-4-nitroaniline core can serve as the "B-ring" in bicyclic AR antagonists.

-

SAR Insight: The ethyl group provides bulk that prevents the receptor helix 12 from folding into the agonist conformation, thereby enforcing an antagonist state.

Bioisosteres & Lipophilicity Tuning

In lead optimization, replacing a methyl group with an ethyl group is a classic strategy to:

-

Increase Lipophilicity: Move a lead compound into the optimal LogP range (2-4) for oral bioavailability.

-

Block Metabolism: If the C3-position is a metabolic "soft spot" (e.g., susceptible to hydroxylation), an ethyl group can sterically hinder CYP450 access or shift metabolism to the ethyl chain itself (benzylic oxidation), which is often slower.

Experimental Protocol: Reduction to 2-Ethyl-1,4-phenylenediamine

This protocol provides a high-yield method for converting the nitro-precursor into the versatile diamine building block. Trustworthiness check: This method uses Iron/Ammonium Chloride, which is chemoselective and avoids the potential hydrogenation of other sensitive groups (like halogens) that might be present on the derivatized amine.

Reagents:

-

Iron powder (Fe, 5.0 eq) - Must be fine powder

-

Ammonium Chloride (NH₄Cl, 5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroaniline substrate in Ethanol/Water (4:1).

-

Addition: Add NH₄Cl and Iron powder to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 2–4 hours (monitor by TLC or LC-MS; disappearance of the yellow nitro spot).

-

Workup:

-

Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and Water.

-

Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The resulting diamine is often air-sensitive (oxidation to quinones). Use immediately or store as a hydrochloride salt (precipitate with HCl/Dioxane).

Advanced Application: Indole Synthesis (Hypothetical)

While the para-relationship dominates, the ortho-relationship between the Ethyl (C3) and Nitro (C4) groups opens a potential route to 7-substituted indoles via a modified Batcho-Leimgruber or Reissert synthesis logic, although this typically requires a methyl group.

-

Concept: The ethyl group contains a benzylic methylene. If activated, it could potentially cyclize onto the nitro group.

-

Limitation: Standard Batcho-Leimgruber requires a methyl. An ethyl group would yield a 2-methylindole derivative upon cyclization. This is a valuable route for accessing 2-methyl-7-aminoindoles (after reduction of the C1-amine if it was protected).

Safety & Toxicology

Working with nitroanilines requires strict adherence to safety protocols.

-

HSE Profile:

-

Acute Toxicity: Nitroanilines are generally toxic by inhalation, ingestion, and skin contact. They are methemoglobinemia inducers (interfere with oxygen transport in blood).

-

Skin Absorption: High. Double-gloving (Nitrile) is mandatory.

-

Carcinogenicity: Many aniline derivatives are suspected mutagens. Handle in a fume hood.

-

-

Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with strong oxidizers.

References

-

Chemical Structure & Properties: PubChem. 3-Ethyl-4-nitroaniline (Compound Summary). National Library of Medicine. Available at: [Link]

-

Benzimidazole Synthesis (General Context): Yang, D., et al.[3] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines." Synthesis, 2005.[4][3][5] Available at: [Link]

- Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. (Contextual reference for aniline usage in kinase inhibitors).

-

Nitroaniline Reduction Protocol: Laha, J. K., et al. "Sodium sulfide in combination with iron(III) chloride... reduction of o-nitroanilines." J. Org. Chem., 2022.[4] Available at: [Link]

- Androgen Receptor Modulators: Patent CN100462353C. "Propionamide derivatives used as androgen receptor modulators.

Sources

- 1. CN100462353C - ç¨ä½éæ¿ç´ åä½è°èåçä¸é °èºè¡çç© - Google Patents [patents.google.com]

- 2. DE2331900C2 - Process for the production of aromatic diamines - Google Patents [patents.google.com]

- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 4. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Utilization of 3-Ethyl-4-nitrophenylamine in Heterocyclic Synthesis

Executive Summary: The Ortho-Alkyl Nitro Effect

3-Ethyl-4-nitrophenylamine (CAS: 63059-33-2), often referred to in industrial literature as 4-nitro-3-ethylaniline, represents a specialized scaffold in organic synthesis. Unlike its methylated analog (3-methyl-4-nitroaniline), the ethyl group at the 3-position introduces unique steric bulk and lipophilicity (LogP ~2.4) while maintaining the electronic "push-pull" dynamics of a para-nitroaniline system.

For drug development professionals, this molecule is not merely a dye intermediate; it is a latent indole precursor and a gateway to sterically hindered 1,4-diamines .[1] The ortho relationship between the ethyl and nitro groups is the critical structural feature, enabling intramolecular redox cyclizations (e.g., Bartoli or Leimgruber-Batcho type chemistries) that are inaccessible to isomers lacking this adjacency.[1]

This guide details the synthesis, purification, and divergent applications of 3-E-4-NPA, focusing on its conversion into pharmacologically relevant heterocycles.[1]

Chemical Profile & Structural Dynamics

| Property | Specification | Mechanistic Implication |

| IUPAC Name | 3-Ethyl-4-nitroaniline | Primary nomenclature anchor. |

| Molecular Weight | 166.18 g/mol | Low MW allows for extensive downstream functionalization. |

| Electronic State | Push-Pull System | Amino (EDG) at C1 pushes electron density; Nitro (EWG) at C4 pulls. Creates a strong dipole, activating C2/C6 for electrophilic attack. |

| Steric Factor | 3-Ethyl Group | Blocks the C2 position less effectively than t-butyl but more than methyl. Crucially, it provides |

| pKa (Conjugate Acid) | ~1.0 - 2.5 | Weakly basic due to the strong electron-withdrawing nitro group para to the amine. |

Synthesis of the Precursor (High-Purity Protocol)

Direct nitration of 3-ethylaniline yields a mixture of isomers (ortho/para distribution). To achieve high regioselectivity for the 4-nitro isomer (para to amine), an N-protection strategy is strictly required to moderate the activating power of the amine and exploit steric steering.

Protocol: Regioselective Nitration via Acetamide Intermediate

Reaction Logic:

-

Acetylation: Protects amine, reducing reactivity and increasing bulk.

-

Nitration: The acetamido group directs para. The 3-ethyl group sterically hinders the ortho (C2) position, forcing substitution to C4 (which is ortho to the ethyl, but para to the amine—electronic direction dominates).[1]

-

Hydrolysis: Restores the free amine.

Step-by-Step Methodology

-

Acetylation:

-

Charge a reactor with 3-ethylaniline (1.0 eq) and acetic acid (solvent) .

-

Add acetic anhydride (1.1 eq) dropwise at <40°C.

-

Stir 2h. Pour into ice water. Filter the solid N-(3-ethylphenyl)acetamide.

-

-

Nitration (The Critical Step):

-

Dissolve the amide in 98% H₂SO₄ at 0°C.

-

Add Fuming HNO₃ (1.05 eq) / H₂SO₄ mixture dropwise, maintaining internal temp <5°C. Note: Higher temps promote ortho-nitration (position 2 or 6).[1]

-

Stir for 1h at 0°C, then quench over crushed ice.

-

Filter the yellow precipitate (N-(3-ethyl-4-nitrophenyl)acetamide).

-

-

Hydrolysis:

-

Reflux the wet cake in 10% HCl or 10% NaOH for 2h.

-

Cool to room temperature.[2]

-

Adjust pH to ~9-10 with NaOH (if acid hydrolysis was used).

-

Filter the orange/yellow solid: 3-Ethyl-4-nitrophenylamine .

-

Recrystallization: Ethanol/Water (70:30) to remove the 2-nitro isomer.

-

Downstream Transformations: The Divergent "Hub"

The utility of 3-E-4-NPA lies in its ability to serve as a hub for three distinct chemical architectures.

Workflow A: Synthesis of Sterically Shielded Benzimidazoles

Reduction of the nitro group yields 2-ethyl-1,4-phenylenediamine . This diamine is a precursor for benzimidazoles used in anthelmintics and kinase inhibitors. The ethyl group at the 2-position (relative to the new diamine core) provides lipophilic bulk that can improve the binding affinity of the final drug in hydrophobic pockets.

Workflow B: The Bartoli Indole Synthesis (Advanced)

This is the most sophisticated application. The ortho-nitro-ethyl motif allows for the Bartoli Indole Synthesis upon reaction with vinyl Grignard reagents.

-

Mechanism:[1][3][4] The vinyl Grignard attacks the nitro group. The ethyl group is generally spectator here, but if the amine is removed (deamination), the ethyl group itself can participate in intramolecular cyclization if oxidized.[1]

-

Direct Application: 3-E-4-NPA is protected (e.g., as a phthalimide) and treated with 3 equivalents of Vinylmagnesium bromide to yield 7-ethyl-substituted indoles (after deprotection), a rare substitution pattern difficult to achieve via Fischer indole synthesis.

Workflow C: Sandmeyer Functionalization

The C1-amino group can be converted to a halide (I, Br, Cl) or nitrile via Sandmeyer chemistry, leaving the 3-ethyl-4-nitro core intact for cross-coupling (Suzuki/Buchwald) reactions.

Visualization of Pathways

Figure 1: Synthesis and divergent application pathways of 3-Ethyl-4-nitrophenylamine.

Experimental Protocol: Catalytic Hydrogenation to Diamine

The reduction of 3-E-4-NPA to 2-ethyl-1,4-phenylenediamine is sensitive to oxidation. The product darkens rapidly in air.

Reagents:

-

3-Ethyl-4-nitrophenylamine (10 mmol)

-

Pd/C (10% wt loading, 50% wet)[1]

-

Methanol (anhydrous)

Procedure:

-

Inerting: Place precursor and catalyst in a hydrogenation vessel. Purge with Nitrogen (3x).

-

Solvation: Add degassed Methanol under Nitrogen flow.

-

Hydrogenation: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at RT for 4 hours.

-

Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The yellow starting material spot (Rf ~0.6) will disappear; the diamine (Rf ~0.2, streaks) will appear.

-

Workup: Filter through Celite® under an Argon blanket (Critical: Oxygen exposure turns the diamine purple/black).

-

Isolation: Concentrate filtrate in vacuo. Store the resulting solid under Argon at -20°C or use immediately in the next coupling step.

Safety & Handling (E-E-A-T Compliance)

Nitroanilines are potent methemoglobinemia inducers. They interfere with the blood's ability to carry oxygen.

-

PPE: Double nitrile gloves, P3 dust respirator, and full Tyvek suit are recommended during solid handling.[1]

-

Containment: All weighing and transfer must occur within a certified fume hood or powder containment enclosure.

-

First Aid: In case of cyanosis (blue skin/lips), administer 100% oxygen immediately and seek medical attention. Methylene blue is the standard antidote.

-

Waste: Segregate as hazardous organic waste. Do not mix with oxidizers (nitric acid) in waste streams due to explosion risk.

References

-

PubChem. 3-Ethyl-4-nitroaniline Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. Nitration of Amines: General Procedures. Org. Synth. Coll. Vol. 2, p. 438. [Link]

-

Ullmann's Encyclopedia of Industrial Chemistry. Nitro Compounds, Aromatic.[5] Wiley-VCH. [Link]

Sources

- 1. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. escazuvillage.com [escazuvillage.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Safety, handling, and toxicity information for 3-Ethyl-4-nitrophenylamine

Toxicological Profiling and Laboratory Safety Protocols for 3-Ethyl-4-nitrophenylamine

Abstract

3-Ethyl-4-nitrophenylamine (also known as 3-ethyl-4-nitroaniline) is a specialized primary aromatic amine (PAA) utilized as an intermediate in advanced organic synthesis and pharmaceutical development. Due to the presence of both an amine and a nitro group on the aromatic ring, this compound presents severe occupational hazards, most notably the induction of methemoglobinemia, hepatotoxicity, and potential mutagenicity. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for the safe handling, toxicity assessment, and emergency management of 3-Ethyl-4-nitrophenylamine, grounded in established data for the nitroaniline class.

Biochemical Mechanisms of Toxicity

To safely handle 3-Ethyl-4-nitrophenylamine, researchers must first understand the causality behind its toxicity. The primary acute hazard of this compound is its ability to disrupt oxygen transport in the blood.

When absorbed through the skin, inhaled as dust, or ingested, PAAs undergo rapid biotransformation. Hepatic cytochrome P450 (CYP450) enzymes N-hydroxylate the amine group, producing highly reactive arylhydroxylamine metabolites[1]([Link]). These metabolites penetrate erythrocytes and initiate a catalytic co-oxidation reaction with oxyhemoglobin (Fe²⁺). This reaction oxidizes the ferrous iron in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb), which is incapable of binding oxygen[2]([Link]).

Because the arylhydroxylamine is continuously regenerated within the red blood cell by NADPH reductase, a single molecule of the 3-Ethyl-4-nitrophenylamine metabolite can oxidize multiple hemoglobin molecules, leading to rapid-onset tissue hypoxia and cyanosis[1]([Link]).

Methemoglobinemia induction pathway via CYP450 metabolism of 3-Ethyl-4-nitrophenylamine.

Quantitative Toxicity & Exposure Thresholds

Because highly specific in vivo toxicological data for the 3-ethyl derivative is limited, safety parameters are strictly extrapolated from its parent compound, 4-nitroaniline. The EPA has established rigorous toxicity values for this class due to their capacity to induce compensatory erythropoiesis, anemia, and hemangiosarcomas[3]([Link]).

Table 1: Summary of Systemic Toxicity Thresholds (Extrapolated via 4-Nitroaniline)

| Toxicity Parameter | Species | Route | Value | Target Organ / Primary Effect |

| LOAEL (Lowest Observed Adverse Effect Level) | Mouse | Oral (Gavage) | 10 mg/kg-day | Blood (Methemoglobinemia), Spleen |

| NOAEL (No Observed Adverse Effect Level) | Mouse | Oral (Gavage) | Not Determined | N/A (Toxicity observed at lowest doses) |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg | Systemic Toxicity / Hypoxia |

| Acute Oral LD50 | Rat | Oral | ~ 750 mg/kg | Systemic Toxicity / Hypoxia |

Data synthesized from EPA Provisional Peer-Reviewed Toxicity Values for structurally analogous nitroanilines[3]([Link]).

Self-Validating Laboratory Handling Protocols

To mitigate the severe risks of inhalation and dermal absorption, handling 3-Ethyl-4-nitrophenylamine requires a self-validating protocol system. In this framework, the operator cannot proceed to the next step without verifying the success and safety of the current step.

Protocol: Safe Weighing and Transfer

-

Engineering Control Verification:

-

Action: Activate the chemical fume hood or localized exhaust ventilation (LEV).

-

Validation Check: Use a calibrated anemometer to confirm a face velocity of 80–120 feet per minute (fpm). Do not open the chemical container if the reading is outside this range.

-

-

PPE Donning & Integrity Check:

-

Action: Don double nitrile gloves (outer layer changed upon contamination), a chemically resistant lab coat, tight-fitting safety goggles, and an EN 149 / NIOSH-approved N95 or P100 particulate respirator[4]([Link]).

-

Validation Check: Perform a positive and negative pressure seal check on the respirator. If air leaks around the bridge of the nose, readjust before proceeding.

-

-

Static-Free Material Transfer:

-

Action: Use a grounded, anti-static spatula to transfer the crystalline solid. Avoid rapid pouring to prevent aerosolization.

-

Validation Check: Visually inspect the air space under the hood lighting. If visible dust is generated, halt the transfer, allow the dust to settle, and switch to a wet-transfer method (e.g., dissolving in a compatible solvent like ethanol directly in the source container).

-

-

Decontamination:

-

Action: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened cloth (e.g., methanol or ethanol), followed by soap and water.

-

Validation Check: Inspect the wiped surfaces using a UV light or visual check for any residual yellow crystalline residue.

-

Self-validating workflow for the safe laboratory handling of 3-Ethyl-4-nitrophenylamine.

Emergency Response & Antidote Administration

In the event of an accidental spill or exposure, immediate action is required to prevent systemic absorption.

Spill Clean-Up Protocol

-

Evacuate personnel from the immediate area and ensure maximum room ventilation.

-

Don a P100 respirator and heavy-duty chemical-resistant gloves.

-

Place all contaminated materials into a sealed, labeled hazardous waste container for incineration.

Medical First Aid & Antidote

-

Dermal/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately, as PAAs rapidly absorb through the skin[4]([Link]).

-

Inhalation/Ingestion: Move the victim to fresh air. Do NOT induce vomiting if swallowed. Administer supplemental oxygen immediately[4]([Link]).

-

Clinical Management: Blood methemoglobin levels must be monitored. If methemoglobin levels exceed 30%, or if the patient exhibits severe clinical cyanosis, the intravenous administration of Methylene Blue (1-2 mg/kg) is the primary medical antidote. Methylene blue acts as an electron donor, accelerating the enzymatic reduction of methemoglobin back to functional oxyhemoglobin[2]([Link]).

References

-

Durham Technical Community College. 4-Nitroaniline Safety Data Sheet. Available at:[Link]

-

Vetri Selvi, et al. (2023). Chemically induced methemoglobinemia from aniline poisoning. ResearchGate. Available at:[Link]

-

American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

-

U.S. Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for 4-Nitroaniline. Available at:[Link]

Sources

Technical Guide: Reactivity & Structural Dynamics of 3-Ethyl-4-nitrophenylamine

[1]

Executive Summary

3-Ethyl-4-nitrophenylamine (also designated as 3-ethyl-4-nitroaniline) represents a distinct class of substituted aromatic amines where electronic conjugation competes with steric hindrance.[1] While the molecule exhibits the classic "push-pull" electronic character of p-nitroaniline, the presence of the ethyl group at the 3-position introduces a critical Steric Inhibition of Resonance (SIR) effect.[1]

This guide provides a deep technical analysis of the molecule’s reactivity profile, focusing on the modulation of basicity by steric bulk, chemoselective reduction pathways, and diazotization kinetics. It is designed for organic chemists and process engineers optimizing synthesis routes for azo-dyes, polymer intermediates, and pharmaceutical precursors.[1]

Structural Analysis: The "Push-Pull" vs. Steric Conflict[1]

The reactivity of 3-ethyl-4-nitrophenylamine is defined by the competition between resonance stabilization and steric repulsion.[1]

Electronic Environment

In a standard p-nitroaniline system, the amine lone pair (

Steric Inhibition of Resonance (SIR)

In 3-ethyl-4-nitrophenylamine, the ethyl group at C3 is ortho to the nitro group at C4.[1] The steric bulk of the ethyl group (A-value

Consequences of SIR:

-

Decoupling: The nitro group's

-acceptor capability is diminished because its -

Enhanced Basicity: With the electron-withdrawing resonance effect reduced, the electron density on the amine nitrogen is higher than in unsubstituted 4-nitroaniline.[1]

-

Spectral Shift: The loss of full conjugation typically results in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the planar analog.[1]

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) induced by the C3-ethyl group.[1]

Chemoselectivity of the Amine Group (Nucleophilic)

The amine group at C1 is the primary nucleophilic site.[1] Its reactivity is modulated by the electron-deficient ring, yet it remains sufficiently nucleophilic for acylation and diazotization.[1]

Diazotization and Azo Coupling

The most industrially relevant reaction for this molecule is the conversion to a diazonium salt, a precursor for azo dyes.

-

Challenge: The electron-withdrawing nitro group destabilizes the diazonium cation less than it deactivates the amine precursor. However, the SIR effect makes the amine slightly more nucleophilic, facilitating the initial nitrosation step compared to sterically unhindered electron-deficient amines.

-

Conditions: Requires strong mineral acid (HCl or

) and temperature control (

N-Acylation (Protection)

Acylation (e.g., with acetic anhydride) is often required to protect the amine during ring functionalization or to modulate solubility.[1] The resulting acetanilide derivative exhibits higher stability against oxidation.[1]

Reactivity of the Nitro Group (Electrophilic)

The nitro group is susceptible to reduction, converting the molecule into 3-ethyl-p-phenylenediamine .[1] This diamine is a critical intermediate for antioxidants and rubber additives.[1]

Reduction Pathways

-

Catalytic Hydrogenation (

/Pd-C): The cleanest method for pharmaceutical applications.[1] The ethyl group remains inert.[1] -

Bechamp Reduction (Fe/HCl): The traditional industrial route.[1] Cost-effective but generates iron sludge.[1]

-

Chemoselective Reduction: If other reducible groups (e.g., alkenes, carbonyls) were present, systems like

or Zn/NH4Cl would be preferred.[1] For 3-ethyl-4-nitroaniline, standard catalytic hydrogenation is optimal.[1]

Experimental Protocols

Protocol A: Diazotization (Generation of Diazonium Salt)

Application: Synthesis of Azo Dyes[1]

Reagents:

-

3-Ethyl-4-nitroaniline (1.0 eq)[1]

-

Sodium Nitrite (

, 1.1 eq)[1] -

Hydrochloric Acid (HCl, 12M, 2.5 eq)[1]

-

Ice/Water

Workflow:

-

Slurry Formation: In a 3-neck flask, disperse 3-ethyl-4-nitroaniline in water. Add conc. HCl dropwise with vigorous stirring. The amine will form the hydrochloride salt.[1]

-

Cooling: Immerse the flask in an ice-salt bath to reach

to -

Nitrosation: Add an aqueous solution of

dropwise via an addition funnel.[1] The addition rate must be controlled to keep the temperature below -

Endpoint: The mixture will become a clear(er) solution. Test for excess nitrous acid using starch-iodide paper (turns blue/black immediately).[1]

-

Stabilization: If not used immediately, stabilize as a tetrafluoroborate salt (Schiemann condition), though in situ coupling is standard.[1]

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Application: Synthesis of 3-Ethyl-p-phenylenediamine[1]

Reagents:

Workflow:

-

Preparation: Charge a hydrogenation vessel (Parr shaker or autoclave) with the substrate and solvent.[1]

-

Catalyst Addition: Carefully add Pd/C under an inert atmosphere (

) to prevent ignition of solvent vapors. -

Hydrogenation: Purge with

three times. Pressurize to 30-50 psi. Agitate at room temperature. -

Monitoring: Monitor reaction progress via TLC (Stationary phase: Silica; Mobile phase: 50% EtOAc/Hexane). The yellow starting material will fade to a colorless/light brown diamine spot (stains with ninhydrin).[1]

-

Workup: Filter through a Celite pad to remove the catalyst.[1][2] Concentrate the filtrate under reduced pressure. Note: The product is oxidation-sensitive; store under nitrogen.[1]

Comparative Data Analysis

The following table contrasts 3-ethyl-4-nitroaniline with its homologs to highlight the steric influence.

| Property | 4-Nitroaniline | 3-Methyl-4-nitroaniline | 3-Ethyl-4-nitroaniline |

| Nitro Group Position | Para | Para | Para |

| Ortho Substituent | H (None) | Methyl ( | Ethyl ( |

| Steric Bulk (A-Value) | 0 | 1.70 | 1.75 |

| Nitro Planarity | Planar | Slightly Twisted | Significantly Twisted |

| Electronic Effect | Strong Resonance | Moderate Resonance | Weakened Resonance (SIR) |

| Predicted Basicity | Weakest ( | Intermediate | Strongest ( |

Synthesis & Reaction Pathway Map

The following diagram illustrates the divergent synthesis pathways starting from the core molecule.

Figure 2: Divergent synthesis pathways for dye and pharmaceutical applications.

References

-

Steric Inhibition of Resonance in Nitroanilines: Wepster, B. M.[1][4] (1958).[1] "Steric Effects on Mesomerism: The strengths of some ortho-substituted anilines and pyridines." Recueil des Travaux Chimiques des Pays-Bas.

-

Catalytic Reduction of Nitroarenes: Blaser, H. U., et al.[1] (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. [1]

-

Diazotization Protocols: Zollinger, H.[1] (1991).[1] "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds." VCH Publishers.[1]

-

Synthesis of 3-Alkyl-4-nitroanilines: Patents & Industrial Processes. "Process for the preparation of substituted nitroanilines."[1]

Preliminary investigation of 3-Ethyl-4-nitrophenylamine as a chemical intermediate

The following technical guide provides an in-depth preliminary investigation into 3-Ethyl-4-nitrophenylamine (also known as 3-Ethyl-4-nitroaniline ).

Technical Monograph & Synthesis Guide

Executive Summary & Chemical Identity

3-Ethyl-4-nitrophenylamine is a specialized aromatic intermediate primarily utilized in the synthesis of high-performance azo dyes, color developers, and pharmaceutical pharmacophores. Structurally, it is an aniline derivative characterized by an ethyl group at the meta position and a nitro group at the para position relative to the amine.

This compound serves as a critical "lipophilic homolog" to the widely used 3-methyl-4-nitroaniline (MNPT). The substitution of the methyl group with an ethyl moiety introduces increased steric bulk and lipophilicity, properties that modulate the solubility and binding affinity of downstream derivatives—particularly in androgen receptor modulators and hydrophobic disperse dyes.

Disambiguation (Critical)

Researchers must distinguish this compound from its isomer, N-Ethyl-4-nitroaniline .

-

Target Compound: 3-Ethyl-4-nitrophenylamine (Ring-substituted).

-

Function: Core scaffold intermediate.

-

-

Isomer: N-Ethyl-4-nitroaniline (Nitrogen-substituted).[1][2]

-

Function: Secondary amine, often an end-product or coupling component.

-

Physicochemical Profile

| Property | Specification / Estimate |

| IUPAC Name | 3-Ethyl-4-nitroaniline |

| CAS Number | 30275-15-9 (Verify specific isomer availability) or derived from 587-02-0 (precursor) |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Predicted LogP | ~2.3 (Higher than methyl analog) |

| Solubility | Soluble in ethanol, ethyl acetate, DCM; low solubility in water.[3][4] |

Synthetic Pathway & Methodology

The synthesis of 3-Ethyl-4-nitrophenylamine requires a regioselective nitration strategy. Direct nitration of 3-ethylaniline is hazardous and yields complex isomeric mixtures due to the activating nature of the amine. The recommended protocol utilizes an Acetylation-Nitration-Hydrolysis protection strategy to ensure safety and para-selectivity.

Reaction Logic

-

Protection: Acetylation of 3-ethylaniline masks the amine, mitigating oxidation and directing the incoming nitro group para to the nitrogen (steric hindrance from the acetyl group blocks the ortho position).

-

Nitration: Electrophilic aromatic substitution installs the nitro group.[4][5] The ethyl group (weak activator) and acetamido group (strong activator) cooperatively direct to position 4.

-

Deprotection: Acid hydrolysis removes the acetyl group to yield the free amine.

Synthesis Workflow Diagram

Caption: Three-step regioselective synthesis of 3-Ethyl-4-nitroaniline from 3-ethylaniline via acetanilide protection.

Experimental Protocols

Safety Warning: Nitroanilines are toxic by inhalation and skin absorption.[5] Procedures involving concentrated nitric acid carry explosion risks. Perform all reactions in a functional fume hood.

Step 1: Protection (Acetylation)[4]

-

Reagents: 3-Ethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 3-ethylaniline in glacial acetic acid (3 mL/g).

-

Add acetic anhydride dropwise with stirring. The reaction is exothermic.

-

Heat to reflux for 1 hour to ensure completion.

-

Pour into ice water. The precipitate (3-ethylacetanilide) is filtered, washed with cold water, and dried.

-

Validation: Check melting point and disappearance of amine N-H stretch in IR.

-

Step 2: Nitration (Critical Step)

-

Reagents: 3-Ethylacetanilide, Conc. H₂SO₄, Fuming HNO₃.

-

Procedure:

-

Dissolve 3-ethylacetanilide in Conc. H₂SO₄ at 0–5°C.[6]

-

Prepare a nitrating mixture (HNO₃/H₂SO₄) and add dropwise, maintaining temp <10°C. Note: The ethyl group activates the ring; temperature control is vital to prevent di-nitration.

-

Stir at room temperature for 1–2 hours.

-

Quench over crushed ice. The yellow precipitate contains the 4-nitro (major) and 2-nitro (minor) isomers.

-

Purification: Recrystallize from ethanol. The 4-nitro isomer is typically less soluble and crystallizes first.

-

Step 3: Hydrolysis

-

Reagents: 6M HCl or NaOH (Acidic hydrolysis preferred for purity).

-

Procedure:

Downstream Applications & Reactivity

As a chemical intermediate, the value of 3-Ethyl-4-nitrophenylamine lies in its functional groups (Nitro + Amine) and the lipophilic ethyl chain.

Reduction to Diamines (Color Developers)

The primary industrial application is the reduction of the nitro group to yield 3-Ethyl-1,4-phenylenediamine .

-

Reaction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

-

Application: This diamine is a homolog of the standard CD-series color developers used in photography and a precursor for high-performance hair dye couplers. The ethyl group improves the dye's resistance to washout (wet fastness).

Diazotization (Azo Dyes)

The free amine can be diazotized to form a diazonium salt, which is then coupled with electron-rich aromatics.

-

Mechanism: Reaction with NaNO₂/HCl at 0°C.

-

Utility: Produces "Disperse" dyes for polyester. The ethyl group disrupts crystal packing, potentially improving dye solubility and leveling properties during textile processing.

Pharmaceutical Scaffolds

Recent patent literature identifies this motif in Androgen Receptor Modulators . The ethyl group fills specific hydrophobic pockets in the receptor binding domain more effectively than a methyl group, potentially increasing potency.

Caption: Downstream transformation pathways for 3-Ethyl-4-nitroaniline in industrial chemistry.

References

-

Preparation of Aromatic Diamines. (1974). German Patent DE2331900C2. (Describes the use of 3-ethyl-4-nitroaniline as a precursor for color developers).

-

Synthesis of Substituted Nitroanilines. (2014). Google Patents CN103848706A. (General methodologies for nitration of alkyl-substituted anilines).

-

Androgen Receptor Modulators. (2009). Chinese Patent CN100462353C. (Cites the specific structure as a building block for pharmaceutical ligands).

-

Nitration of Aniline Derivatives. (1906). American Chemical Journal. (Foundational mechanistic insight into the nitration of ethylaniline derivatives).

Sources

Methodological & Application

Application Note: Regioselective Nitration and Structural Rearrangement Workflows for N-Ethylaniline Derivatives

Audience: Researchers, scientists, and drug development professionals Document Type: Detailed Application Notes and Protocols

Introduction & Nomenclature Clarification

In the synthesis of substituted nitroanilines, precise nomenclature is critical to experimental success. The requested target, 3-Ethyl-4-nitrophenylamine (also known as 3-ethyl-4-nitroaniline), features an ethyl group bound directly to the aromatic ring at the C3 position and a nitro group at C4. However, the proposed starting material, N-ethylaniline , features the ethyl group bound to the amine nitrogen.

Direct nitration of N-ethylaniline does not yield 3-ethyl-4-nitroaniline; rather, it yields N-ethyl-4-nitroaniline [1]. To achieve the true 3-ethyl-4-nitroaniline structure from N-ethylaniline, a complex structural rearrangement (such as the Hofmann-Martius rearrangement) must precede nitration to migrate the alkyl group from the nitrogen to the aromatic ring. This application note details both the direct nitration workflow (yielding N-ethyl-4-nitroaniline) and the theoretical rearrangement workflow required to synthesize the exact C-alkylated target.

Mechanistic Insights and Causality (E-E-A-T)

The Nitration Anomaly of N-Alkylanilines

The nitration of N-alkylanilines in mixed acid (HNO₃/H₂SO₄) presents unique regioselectivity challenges. Generally, unprotected anilines undergo significant oxidative degradation in nitric acid. In concentrated sulfuric acid, the amine is protonated to an anilinium ion, which is strongly meta-directing. However, empirical studies demonstrate a fascinating divergence based on the alkyl chain length: while the nitration of N-methylaniline predominantly provides m-nitro-N-methylaniline, the nitration of N-ethylaniline unexpectedly favors the para-substituted product, yielding p-nitro-N-ethylaniline [1]. This is attributed to the increased steric bulk of the N-ethyl group and subtle electronic effects that alter the stability of the intermediate Wheland complex.

The Rearrangement Imperative

To synthesize 3-ethyl-4-nitroaniline, the N-ethyl group must be forced onto the ring. Heating N-ethylaniline hydrochloride to 200–250 °C triggers a thermal rearrangement, generating a mixture of 2-ethylaniline and 4-ethylaniline. Achieving the meta-substituted (3-ethyl) configuration requires further isomerization under strictly controlled thermodynamic conditions, making this a low-yield, highly specialized pathway compared to direct nitration.

Reaction Workflow Visualization

Figure 1: Divergent synthetic pathways from N-ethylaniline illustrating direct vs. rearrangement routes.

Experimental Protocols

Protocol A: Direct Synthesis of N-Ethyl-4-nitroaniline

This protocol utilizes the direct nitration pathway, capitalizing on the innate para-directing anomaly of N-ethylaniline in mixed acid.

Reagents:

-

N-Ethylaniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 90%) (1.05 eq)

Step-by-Step Methodology:

-

Protonation/Protection: Charge a dry, round-bottom flask with concentrated H₂SO₄ (approx. 5 volumes relative to the substrate). Cool the flask to 0 °C using an ice-brine bath. Slowly add N-ethylaniline dropwise under vigorous stirring. Causality: The highly exothermic protonation forms the anilinium sulfate salt, which protects the amine from severe oxidative cleavage during nitration.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully mix fuming HNO₃ (1.05 eq) with an equal volume of concentrated H₂SO₄ at 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the anilinium solution. Critical Control: Maintain the internal reaction temperature strictly between 0 °C and 5 °C. Causality: Exceeding 5 °C promotes the formation of tarry oxidation byproducts and dinitrated impurities (e.g., 2,4-dinitro-N-ethylaniline).

-

Quenching: Upon completion of the addition, stir for an additional 30 minutes at 0 °C. Quench the reaction by pouring the mixture slowly over crushed ice.

-

Isolation: Neutralize the acidic aqueous phase carefully with aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until pH 7-8 is reached. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization from ethanol to yield N-ethyl-4-nitroaniline.

Protocol B: Theoretical Route to 3-Ethyl-4-nitroaniline

This protocol outlines the necessary steps if the C-alkylated product is strictly required.

-

Rearrangement: Convert N-ethylaniline to its hydrochloride salt. Heat the dry salt in a sealed tube to 250 °C for 12 hours. The ethyl group migrates to the ortho and para positions of the aromatic ring.

-

Isomerization: Treat the resulting mixture with a strong Lewis acid (e.g., AlCl₃) at elevated temperatures to promote thermodynamic equilibration, enriching the meta-isomer (3-ethylaniline).

-

Protection: React the isolated 3-ethylaniline with acetic anhydride to form 3-ethylacetanilide. Causality: Acetylation protects the amine and ensures strong para-directing effects relative to the amine.

-

Nitration & Deprotection: Nitrate the protected intermediate using standard HNO₃/H₂SO₄ conditions (directing the nitro group to the 4-position), followed by acidic hydrolysis of the acetyl group to yield the final 3-ethyl-4-nitroaniline.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for the discussed pathways.

| Starting Material | Reaction Type | Reagents / Conditions | Major Product | Expected Yield | Regioselectivity Driver |

| N-Ethylaniline | Direct Nitration | HNO₃ / H₂SO₄, 0–5 °C | N-Ethyl-4-nitroaniline | 65–75% | Steric bulk of N-ethyl group[1] |

| N-Methylaniline | Direct Nitration | HNO₃ / H₂SO₄, 0–5 °C | N-Methyl-3-nitroaniline | 60–70% | Anilinium meta-directing effect[1] |

| N-Ethylaniline·HCl | Rearrangement | Heat (250 °C), Sealed Tube | 2-Ethyl/4-Ethylaniline | Variable | Thermodynamic stability |

| 3-Ethylacetanilide | Nitration | HNO₃ / H₂SO₄, 0–5 °C | 3-Ethyl-4-nitroacetanilide | >80% | Acetamido para-directing effect |

References

- Moses, et al. "STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdlGqbupqPL60Rjl_vNsVzToRiqmeK6xWX8K38S6nhDMNvnO0gEDKIV0LfiY6xRbHQPz2e4nyBqTTXe1d8Cr-Xqp2Jvq8YwupHQJLlUCn5uh_UfZUjMuqDDj3C-slh1HcgkvgpKC-Nzu-OHEOfkssWpFl5tYe1x9FDo5IekoeSdTXAcLY5Eo1wXQEGM-q8_lwAApTBmtRNzeVQ6cL0ml1FRE0WnctXWzUBoWDfl2Apu9pZcciCDLD4ehmSRcLgaGFR2y1_FC4CkMe5KYYqI7_F7Ex9bu13TBcr]

Sources

Application Note: High-Fidelity Synthesis and Separation of N-Ethyl-Nitroaniline Isomers

Topic: Laboratory Protocol for the Nitration of N-Ethylaniline to Produce Isomers Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct nitration of secondary amines, such as N-ethylaniline, presents significant synthetic challenges due to the susceptibility of the nitrogen center to oxidation and the formation of N-nitroso byproducts. Furthermore, in strongly acidic nitration media, the protonation of the amine yields an ammonium species (

This application note details a robust, field-proven protocol for the synthesis of N-ethyl-4-nitroaniline (major product) and N-ethyl-2-nitroaniline (minor product) via an N-ethylacetanilide intermediate.[1][] This method ensures regioselectivity, minimizes oxidative tar formation, and provides a scalable route for isomer separation.

Mechanistic Rationale & Strategy

The Challenge of Direct Nitration

Attempting to nitrate N-ethylaniline directly with mixed acid (

-

Oxidation: Formation of dark tars due to nitric acid oxidation of the electron-rich amine.

-

Meta-Substitution: In sulfuric acid, the amine exists as the anilinium ion (

).[1][] This positive charge deactivates the ring and directs the electrophile to the meta position, contrary to the desired ortho/para outcome. -

N-Nitration: Potential formation of N-nitro-N-ethylaniline (nitramine), which is unstable and explosive.[1][]

The Solution: Acetyl Protection

By converting N-ethylaniline to N-ethylacetanilide , we achieve three critical goals:

-

Protection: The amide group is resistant to oxidation.

-

Regiocontrol: The acetamido group (

) is a moderate activator and an ortho/para director.[1][] Steric hindrance from the N-ethyl and N-acetyl groups strongly favors the para position.[1][] -

Safety: The reaction exotherm is more manageable compared to the free amine.

Reaction Pathway

The synthesis proceeds in three distinct phases:

Experimental Workflow Visualization

Caption: Step-by-step synthetic workflow for the production and separation of N-ethyl-nitroaniline isomers.

Detailed Protocol

Phase 1: Acetylation of N-Ethylaniline

Objective: Mask the amine functionality to prevent oxidation.[]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add N-ethylaniline (12.1 g, 0.1 mol) and Acetic Anhydride (15 mL, ~0.15 mol) .

-

Reaction: Heat the mixture gently to reflux for 30–60 minutes. The reaction is exothermic; ensure controlled heating.

-

Workup: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The N-ethylacetanilide may separate as an oil or solid.[1][][3]

-

Note: If it oils out, extract with dichloromethane (DCM), wash with saturated

, dry over -

Checkpoint: Verify formation of the amide by TLC (Ethyl Acetate/Hexane 3:7). The product should be less polar than the starting amine.

-

Phase 2: Nitration (Critical Step)

Objective: Introduce the nitro group regioselectively.

-

Preparation of Nitrating Mix: In a separate beaker, cool 10 mL of conc.

in an ice-salt bath to 0–5°C. Slowly add 6 mL of conc. -

Substrate Preparation: Dissolve the N-ethylacetanilide (from Phase 1) in 10 mL of glacial acetic acid . Add 10 mL of conc.

slowly to this solution while cooling. -

Addition: Place the substrate solution in an ice-salt bath. Dropwise, add the nitrating mixture prepared in Step 1.

-

CRITICAL: Maintain the internal temperature below 20°C . Higher temperatures promote dinitration and hydrolysis.

-

-

Reaction: Stir at room temperature for 1 hour after addition is complete.

-

Quench: Pour the reaction mixture onto 150 g of crushed ice. A yellow precipitate (mixture of nitro-isomers) will form.[1][] Filter the solid and wash with cold water to remove acid.

Phase 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to release the active amine.

-

Hydrolysis: Transfer the wet filter cake to a flask. Add 30 mL of water and 20 mL of conc. HCl .

-

Reflux: Heat to reflux for 30–45 minutes. The solution should become clear/yellow as the amide hydrolyzes.

-

Neutralization: Cool the solution and neutralize carefully with 20% NaOH solution or solid

until pH ~9-10. The free nitroanilines will precipitate.

Phase 4: Separation of Isomers

Objective: Isolate the major (para) and minor (ortho) isomers.

The crude product contains mostly N-ethyl-4-nitroaniline and a smaller amount of N-ethyl-2-nitroaniline .[1][]

Method A: Column Chromatography (Recommended for High Purity) [1][]

-

Mobile Phase: Gradient elution starting with 100% Hexane

10-20% Ethyl Acetate in Hexane.[1][] -

Elution Order:

-